(S)-2-Amino-3-quinolin-2-yl-propionic acid (CAS 161513-46-8), commonly referred to as 3-(2'-Quinolyl)-L-alanine or 2-QuinAla, is a premium non-proteinogenic amino acid featuring a quinoline heterocycle at the beta-carbon. In industrial and advanced academic procurement, it is primarily sourced as a dual-function building block for solid-phase peptide synthesis (SPPS), offering both intrinsic solvatochromic fluorescence and transition-metal coordinating capabilities. Unlike standard aromatic amino acids, the 2-quinolyl side chain provides a rigid, environmentally sensitive fluorophore and a nitrogen donor atom perfectly positioned for chelation. It is supplied as a highly pure (>99%) enantiomerically pure powder, ready for standard Fmoc- or Boc-protection workflows, making it a critical precursor for developing proteolytically stable peptidomimetics, targeted diagnostic probes, and metal-templated foldamers.
Procuring natural L-Tryptophan or the widely available unnatural 1-Naphthylalanine as cost-saving substitutes fundamentally compromises the specific design intent of 2-QuinAla. While L-Tryptophan provides indole-based fluorescence, its quantum yield is relatively insensitive to subtle conformational changes, and it completely lacks the ability to form stable coordinate covalent bonds with transition metals like Zn2+ or Cu2+. Similarly, 1-Naphthylalanine matches the steric bulk of the quinoline ring but is strictly hydrophobic and non-coordinating. Furthermore, the specific 2-position of the quinoline nitrogen in CAS 161513-46-8 enforces a distinct spatial geometry that is critical for stabilizing alpha-helical peptide structures via metal-ion crosslinking; substituting with 3-quinolyl or 4-quinolyl isomers alters the chelation vector, resulting in failed metallopeptide folding and significant losses in target receptor binding affinity[1].
In pharmacokinetic optimization, replacing natural aromatic residues with (S)-2-Amino-3-quinolin-2-yl-propionic acid drastically improves enzymatic stability. Assays comparing bioactive peptide analogs demonstrate that sequences containing L-Tryptophan undergo rapid degradation in 25% human serum (t1/2 ≈ 1.5 to 2 hours). In direct contrast, the targeted substitution with 2-quinolylalanine extends the serum half-life to >24 hours under identical conditions, as the bulky, unnatural quinoline side chain effectively evades recognition by standard endopeptidases while maintaining the necessary hydrophobicity for receptor engagement[1].
| Evidence Dimension | Serum half-life (t1/2) in human serum |
| Target Compound Data | >24.0 hours |
| Comparator Or Baseline | L-Tryptophan analog (1.5 - 2.0 hours) |
| Quantified Difference | >12-fold increase in proteolytic stability |
| Conditions | 25% human serum assay, 37°C, LC-MS quantification |
For pharmaceutical procurement, this massive increase in half-life justifies the higher cost of the unnatural amino acid by enabling the development of viable systemic peptide therapeutics.
The 2-quinolyl moiety is uniquely suited for transition metal chelation, a property entirely absent in standard aromatic amino acids. When incorporated into a peptide sequence, 2-quinolylalanine acts as a potent bidentate or monodentate ligand. Quantitative binding studies show that peptides engineered with 2-QuinAla exhibit strong affinity for Zn2+ and Cu2+ ions, with apparent dissociation constants (Kd) in the low micromolar range (e.g., Kd ≈ 5-10 µM for Zn2+). A baseline peptide utilizing L-Phenylalanine or 1-Naphthylalanine shows only baseline non-specific binding (Kd > 1 mM). This specific coordinating ability is utilized to force peptides into stabilized secondary structures via metal-ion templating [1].
| Evidence Dimension | Zn2+ binding affinity (Kd) |
| Target Compound Data | Kd ≈ 5 - 10 µM |
| Comparator Or Baseline | L-Phenylalanine / 1-Naphthylalanine (Kd > 1 mM) |
| Quantified Difference | ~100-fold to 1000-fold stronger target metal affinity |
| Conditions | Isothermal titration calorimetry (ITC) in aqueous buffer (pH 7.4) |
Buyers designing metalloenzymes or metal-sensing probes must procure this specific isomer to ensure reliable, high-affinity metal coordination that natural aromatics cannot provide.
As an intrinsic fluorescent probe, 2-quinolylalanine outperforms L-Tryptophan in monitoring peptide folding and lipid membrane interactions. The quinoline side chain exhibits a highly solvatochromic emission profile. Upon transitioning from an aqueous environment to a hydrophobic folded protein core or lipid bilayer, the fluorescence quantum yield of 2-QuinAla increases by up to 5- to 10-fold, accompanied by a significant blue shift. L-Tryptophan, while fluorescent, typically shows only a 1.5- to 2-fold increase in quantum yield under similar hydrophobic shifts, making 2-QuinAla a much higher-contrast optical reporter for structural biology assays [1].
| Evidence Dimension | Fluorescence quantum yield increase (Aqueous vs. Hydrophobic environment) |
| Target Compound Data | 5- to 10-fold increase |
| Comparator Or Baseline | L-Tryptophan (1.5- to 2-fold increase) |
| Quantified Difference | ~3- to 5-fold greater dynamic range in fluorescence response |
| Conditions | Spectrofluorometric analysis in aqueous buffer vs. non-polar solvent or lipid vesicles |
For diagnostic and assay development, this high-contrast fluorescence enables researchers to track peptide folding and binding events with significantly higher signal-to-noise ratios.
A common procurement concern with bulky unnatural amino acids is poor coupling efficiency during automated SPPS, which reduces overall yield and increases purification costs. Despite its bulky bicyclic structure, Fmoc- or Boc-protected 2-quinolylalanine demonstrates excellent processability. Standard coupling protocols using HBTU/DIPEA or DIC/Oxyma yield >98% coupling efficiency per step, comparable to the natural L-Tryptophan (>99%). In contrast, more sterically hindered synthetic analogs, such as beta,beta-diphenylalanine, often suffer from coupling yields below 85% without specialized and expensive coupling reagents. This makes 2-QuinAla highly scalable for industrial peptide manufacturing [1].
| Evidence Dimension | SPPS coupling efficiency (per step) |
| Target Compound Data | >98% yield |
| Comparator Or Baseline | beta,beta-Diphenylalanine (<85% yield) |
| Quantified Difference | >13% higher coupling efficiency using standard reagents |
| Conditions | Automated Fmoc-SPPS using HBTU/DIPEA activation |
Process chemists prioritize this compound because it introduces advanced functionality (fluorescence and metal binding) without requiring a costly overhaul of standard peptide manufacturing protocols.
Directly leveraging the >24-hour serum half-life demonstrated in Section 3, 2-quinolylalanine is an ideal building block for pharmaceutical companies engineering next-generation peptide drugs (e.g., metastin analogs or LpxC inhibitors). It replaces vulnerable natural aromatic residues, ensuring the therapeutic reaches its target without rapid enzymatic degradation [1].
Based on its strong low-micromolar affinity for Zn2+ and Cu2+, this compound is procured for the synthesis of artificial metalloenzymes and metal-templated foldamers. The specific 2-position of the quinoline nitrogen allows precise geometric coordination, forcing the peptide backbone into stable, predefined secondary structures upon metal binding[2].
Utilizing its 5- to 10-fold increase in quantum yield in hydrophobic environments, 2-QuinAla is incorporated into antimicrobial peptides and cell-penetrating peptides as an intrinsic optical reporter. It allows researchers to accurately quantify membrane insertion and protein-protein interactions with a much higher dynamic range than standard Tryptophan-based probes [3].
Because it maintains >98% coupling efficiency in standard automated SPPS workflows, contract research organizations (CROs) and peptide manufacturers can seamlessly integrate 2-QuinAla into their production lines. It provides advanced functionalization without the need for expensive, specialized coupling reagents required by other bulky unnatural amino acids [4].